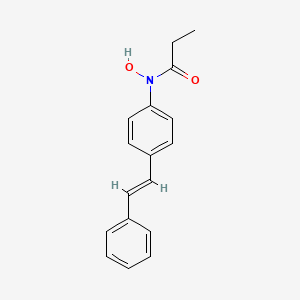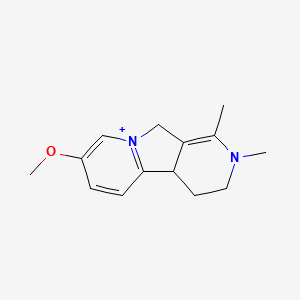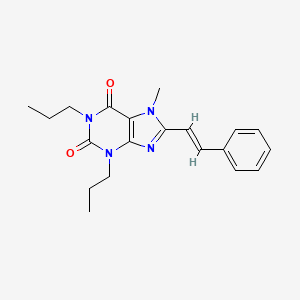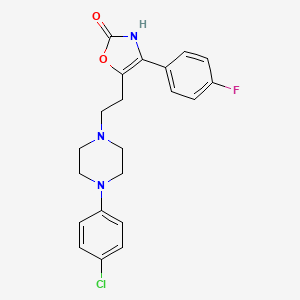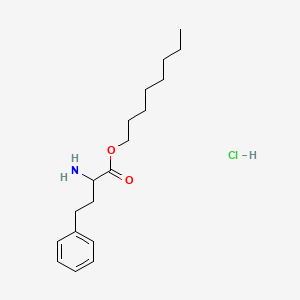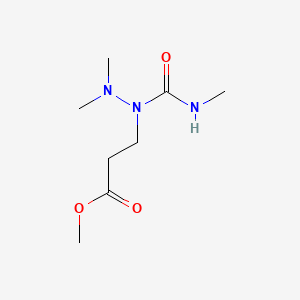
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound, in particular, is characterized by the presence of a pyridinyl group, a dimethylamino group, and difluorophenyl moieties, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(3-(dimethylamino)-2,6-difluorophenyl)ethylamine to form the desired thiourea compound. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature controls.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but common reagents include halogens, alkylating agents, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Could be used in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: A simpler analog with a wide range of applications.
N-Phenylthiourea: Known for its use in biochemical assays.
N,N’-Disubstituted Thioureas: A broad class with diverse chemical properties.
Uniqueness
Thiourea, N-(5-chloro-2-pyridinyl)-N’-(2-(3-(dimethylamino)-2,6-difluorophenyl)ethyl)- is unique due to the presence of multiple functional groups that confer specific chemical reactivity and potential biological activity. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
181305-21-5 |
|---|---|
Fórmula molecular |
C16H17ClF2N4S |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)-3-[2-[3-(dimethylamino)-2,6-difluorophenyl]ethyl]thiourea |
InChI |
InChI=1S/C16H17ClF2N4S/c1-23(2)13-5-4-12(18)11(15(13)19)7-8-20-16(24)22-14-6-3-10(17)9-21-14/h3-6,9H,7-8H2,1-2H3,(H2,20,21,22,24) |
Clave InChI |
JFMKEUCKWUZCOC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


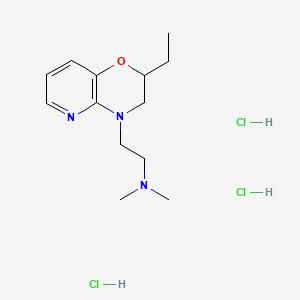
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

